

photophysical properties of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

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Compound of Interest

Compound Name: 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

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An In-depth Technical Guide to the Photophysical Properties of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, a derivative of the coumarin family, is a versatile fluorophore with significant potential in various scientific and biomedical fields.[1] Coumarins are a well-established class of compounds known for their strong fluorescence and sensitivity to their environment, making them valuable as fluorescent probes and labels.[2][3][4] This guide provides a comprehensive overview of the core photophysical properties of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde**, detailing the underlying principles and experimental methodologies for their characterization. Understanding these properties is crucial for harnessing the full potential of this molecule in applications ranging from cellular imaging to the development of novel sensing platforms.

Synthesis

The synthesis of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** is typically achieved from its precursor, 7-hydroxy-4-methylcoumarin.[5][6] A common synthetic route involves the Duff reaction, where 7-hydroxy-4-methylcoumarin is reacted with hexamine in the presence of an acid, such as glacial acetic acid or trifluoroacetic acid, to introduce the formyl

group at the C8 position.^[6] The reaction is followed by acidic hydrolysis to yield the final product.^[6]

Core Photophysical Properties

The utility of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** as a fluorophore is defined by a set of key photophysical parameters.

Absorption and Emission Spectra

Like most coumarin derivatives, **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** exhibits distinct absorption and emission spectra. The absorption spectrum is characterized by a strong absorption band in the ultraviolet (UV) to the visible region of the electromagnetic spectrum, which corresponds to the π - π^* electronic transition of the conjugated system. The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The exact positions of the absorption and emission maxima can be influenced by the solvent environment.^{[2][7]}

Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.^{[8][9][10]} A high quantum yield is desirable for applications requiring bright fluorescence signals. The quantum yield of coumarin derivatives is highly sensitive to their molecular structure and environment.^{[11][12]} The relative method is a widely used technique for determining the fluorescence quantum yield, where the fluorescence of the sample is compared to that of a standard with a known quantum yield.^{[10][13][14]}

Fluorescence Lifetime (τ_F)

The fluorescence lifetime (τ_F) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically in the nanosecond range for fluorescent organic molecules.^[15] The fluorescence lifetime is an intrinsic property of a fluorophore and can be used to distinguish it from other fluorescent molecules in a complex environment. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes.^{[16][17][18][19][20]}

Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.^[7] 7-hydroxycoumarin derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.^{[21][22]} This is due to the stabilization of the more polar excited state in polar solvents. This property makes them useful as probes for studying the polarity of microenvironments.

The fluorescence of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** is expected to be sensitive to pH changes due to the presence of the phenolic hydroxyl group at the C7 position.^{[21][22]} At different pH values, the hydroxyl group can exist in its protonated (neutral) or deprotonated (anionic) form. These two forms typically have distinct absorption and emission characteristics, allowing the molecule to be used as a pH indicator.^{[21][22]}

Summary of Photophysical Data

Parameter	Description	Typical Values/Characteristics
Absorption Maximum (λ_{abs})	Wavelength of maximum light absorption.	In the UV-A to blue region of the spectrum.
Emission Maximum (λ_{em})	Wavelength of maximum fluorescence emission.	In the blue to green region of the spectrum.
Stokes Shift	The difference in wavelength between the absorption and emission maxima.	Moderate to large, characteristic of coumarins.
Quantum Yield (Φ_F)	Efficiency of fluorescence emission.	Can be high, but is solvent and pH dependent.
Fluorescence Lifetime (τ_F)	Duration of the excited state.	Typically in the range of a few nanoseconds. ^[15]

Experimental Protocols

Relative Determination of Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard.^{[8][10][13]}

Materials and Equipment:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine B in ethanol)^[11]
- Sample of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde**
- Spectroscopic grade solvents

Procedure:

- Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.^{[8][10]}
- Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
- Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
- Integrate the area under the emission spectra for both the standard and the sample solutions.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
- Calculate the slope (gradient) of the linear fits for both the standard (Grad_{st}) and the sample (Grad_{sm}).

- Calculate the quantum yield of the sample (Φ_{smp}) using the following equation:[10]

$$\Phi_{\text{smp}} = \Phi_{\text{st}} * (\text{Grad}_{\text{smp}} / \text{Grad}_{\text{st}}) * (\eta_{\text{smp}} / \eta_{\text{st}})$$

Where:

- Φ_{st} is the quantum yield of the standard.
- Grad_{smp} and Grad_{st} are the gradients of the plots for the sample and standard, respectively.
- η_{smp} and η_{st} are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Fluorescence Lifetime Measurement using TCSPC

This protocol outlines the general steps for measuring fluorescence lifetime using the Time-Correlated Single Photon Counting (TCSPC) technique.[16][17][18][20]

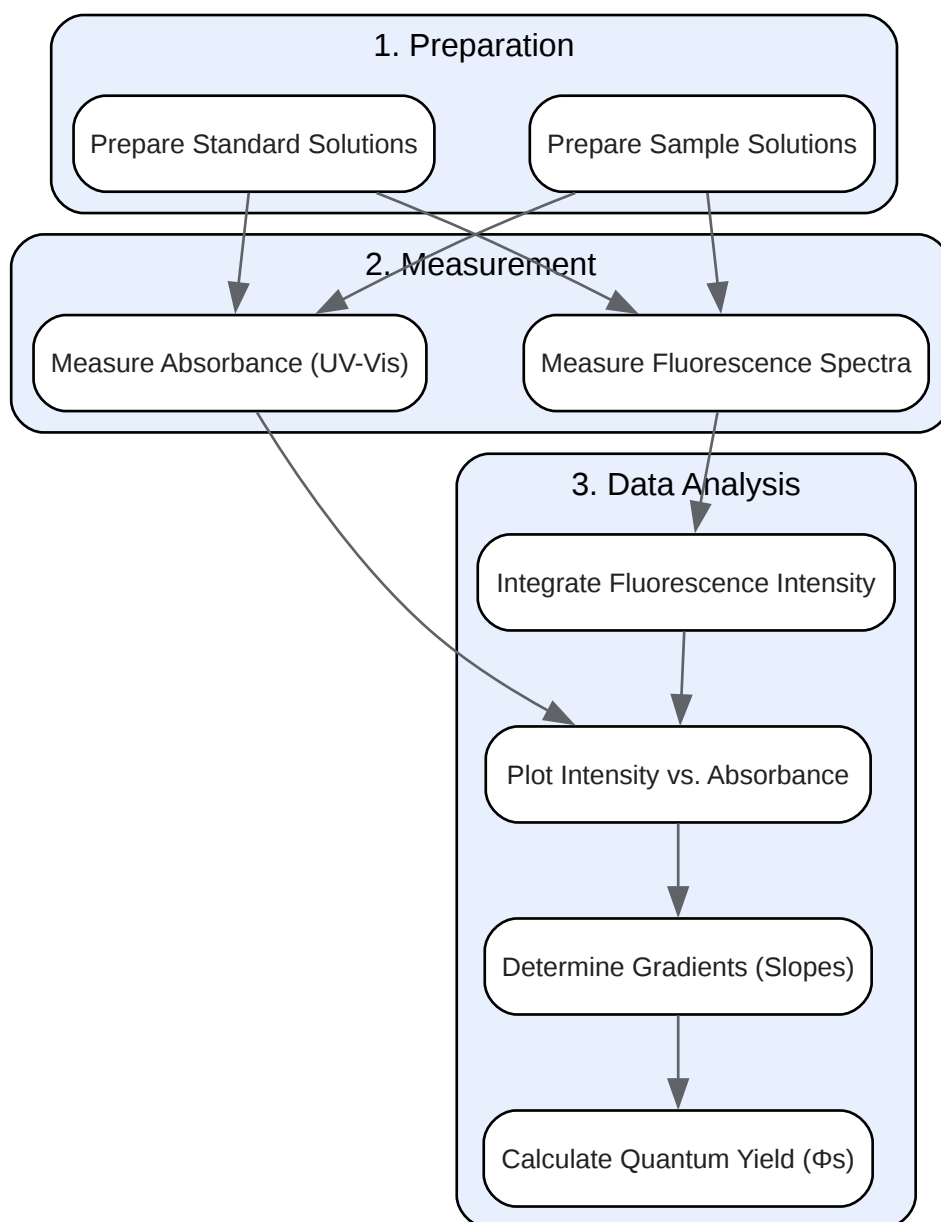
Materials and Equipment:

- TCSPC system, including:
 - Pulsed light source (e.g., picosecond laser diode or LED)
 - Sample holder
 - Fast and sensitive photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)
 - TCSPC electronics (timing and data acquisition module)
- Sample of **7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde** in solution
- Scattering solution for measuring the Instrument Response Function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

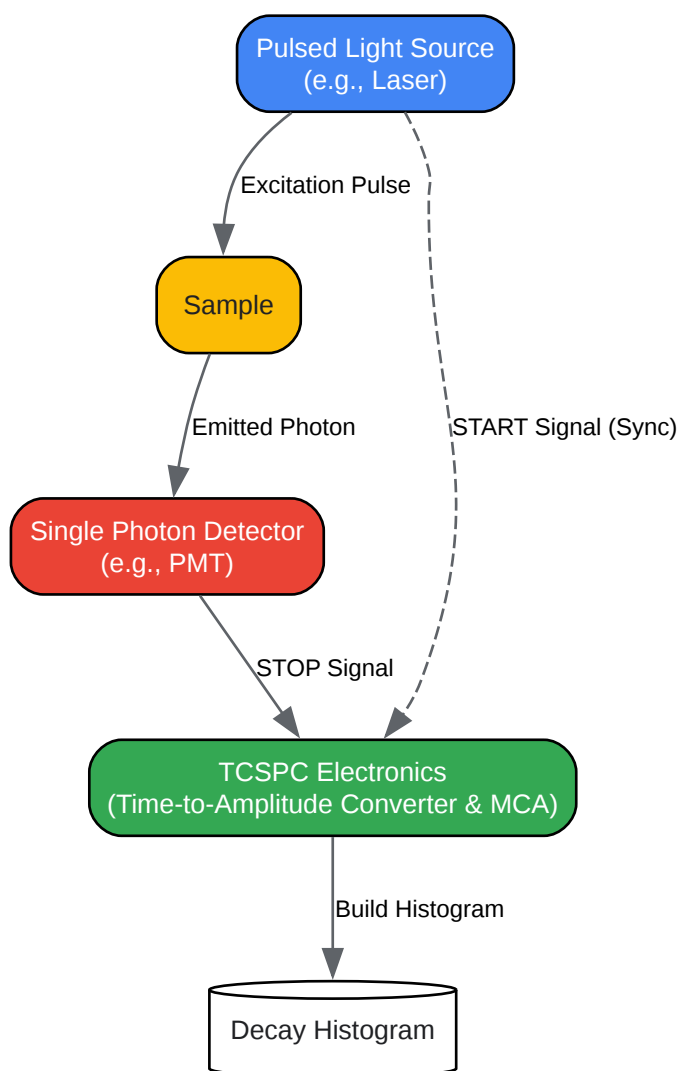
- Set up the TCSPC system: Select an appropriate pulsed light source with a wavelength that can excite the sample.
- Measure the Instrument Response Function (IRF): Replace the sample with a scattering solution and collect the time profile of the scattered light. The IRF represents the time response of the instrument.[\[18\]](#)
- Measure the fluorescence decay of the sample: Replace the scattering solution with the sample and collect the fluorescence decay data. The system records the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.[\[17\]](#)[\[18\]](#)
- Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution software is used to extract the true fluorescence lifetime (τ_F) by fitting the experimental data to a decay model (e.g., single or multi-exponential decay).

Visualizations



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Caption: Workflow for relative fluorescence quantum yield determination.



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Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

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